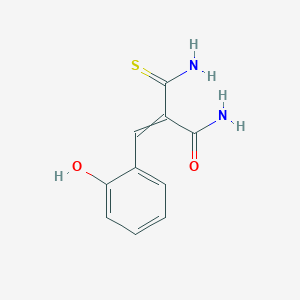
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide can be compared with similar compounds such as:
2-carbamothioyl-3-(2-methoxyphenyl)prop-2-enamide: This compound has a methoxy group instead of a hydroxy group, leading to different reactivity and applications.
2-carbamothioyl-3-(2-chlorophenyl)prop-2-enamide:
2-carbamothioyl-3-(2-nitrophenyl)prop-2-enamide: The nitro group introduces additional reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15) |
InChI Key |
BYSWJUVULRHVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















